LASV inhibitor 3.3

Description

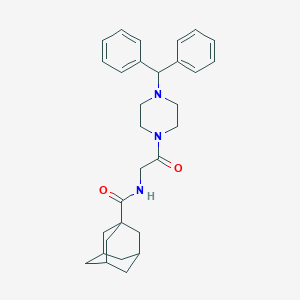

Structure

3D Structure

Properties

Molecular Formula |

C30H37N3O2 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C30H37N3O2/c34-27(21-31-29(35)30-18-22-15-23(19-30)17-24(16-22)20-30)32-11-13-33(14-12-32)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-10,22-24,28H,11-21H2,(H,31,35) |

InChI Key |

CUSOKWBOIRFXDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CNC(=O)C45CC6CC(C4)CC(C6)C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LASV-IN-3.3; LASV IN-3.3; LASV-IN 3.3; LASV IN 3.3 |

Origin of Product |

United States |

Foundational & Exploratory

LASV inhibitor 3.3 chemical structure and properties

An In-depth Technical Guide to LASV Inhibitor 3.3

Lassa virus (LASV), a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa. The high mortality rate and potential for epidemics underscore the urgent need for effective antiviral therapeutics. This document provides a detailed overview of a novel small molecule, this compound, a promising candidate in the development of anti-Lassa virus agents.

Chemical Structure and Properties

This compound, also known as adamantyl diphenyl piperazine 3.3, is a specific inhibitor of the Lassa fever virus.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Not available in search results | |

| CAS Number | 554438-52-7 | [3] |

| Molecular Formula | C30H37N3O2 | [4][5] |

| Molecular Weight | 471.63 g/mol | [4][5] |

| Purity | ≥99% | [5] |

| Solubility | DMSO: 25 mg/mL (53.01 mM) with ultrasonic treatment; 55 mg/mL (116.62 mM) with sonication. | [4][6] |

| Storage | Stock solutions: -80°C for 6 months; -20°C for 1 month. | [3][6] |

Biological Activity

This compound demonstrates potent activity against Lassa virus entry in vitro. Its primary biological effect is the inhibition of viral entry into host cells.

| Assay | Description | Result | Source |

| Pseudotyped Virus Inhibition | Inhibition of transduction by Murine Leukemia Virus (MLV) pseudotyped with LASV glycoprotein (GP) in Vero cells. | IC50 = 1.8 µM | [1][3][5] |

| LAMP1 Binding Inhibition | Inhibition of LASV GP binding to the host receptor LAMP1 in vitro. | Active at 1 µM and 10 µM | [3][5] |

Mechanism of Action

This compound functions as a viral entry inhibitor by targeting a host factor rather than a viral protein directly.[1][3] The virus typically enters host cells through a process involving binding to the cell surface receptor α-dystroglycan (α-DG), followed by endocytosis.[1] Inside the endosome, the viral glycoprotein (GP) interacts with the lysosome-associated membrane protein 1 (LAMP1), a critical step for membrane fusion and release of the viral genome into the cytoplasm.[1][4]

This compound disrupts this process by binding to LAMP1.[1][7] This binding is believed to competitively interfere with a cholesterol-dependent interaction between LAMP1 and the LASV GP, thereby preventing the fusion of the viral and endosomal membranes and halting the infection process.[1]

References

An In-depth Technical Guide to the Mechanism of Action of LASV Inhibitor 3.3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the Lassa virus (LASV) inhibitor 3.3. The information presented is based on peer-reviewed research and is intended to provide a detailed understanding of the molecular interactions and experimental evidence supporting its antiviral activity.

Core Mechanism of Action: Targeting a Host Factor for Viral Entry Inhibition

LASV inhibitor 3.3 is a small molecule that potently and specifically inhibits the entry of Lassa virus into host cells. Its mechanism of action is unique in that it targets a host protein, the Lysosome-Associated Membrane Protein 1 (LAMP1), rather than a viral component directly. LAMP1 serves as an intracellular receptor for the Lassa virus glycoprotein (GP) and is essential for the fusion of the viral and endosomal membranes, a critical step in viral entry.

The core of inhibitor 3.3's action lies in its ability to displace cholesterol from a specific binding pocket within LAMP1.[1] This displacement is crucial because the binding of LASV GP to LAMP1 is dependent on the presence of cholesterol.[1] By competitively inhibiting cholesterol binding, inhibitor 3.3 effectively prevents the interaction between LASV GP and LAMP1, thereby halting the viral entry process.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The primary method for assessing its activity involves the use of murine leukemia virus (MLV) particles pseudotyped with the Lassa virus glycoprotein (LASV GP). These pseudoviruses carry a reporter gene, such as Green Fluorescent Protein (GFP), allowing for the quantification of viral transduction.

| Inhibitor | Virus Pseudotype | Cell Line | IC50 (µM) | Reference |

| 3.3 | MLV-LASV GP | Vero | 1.8 ± 1.3 | [1] |

| 3.3 | MLV-LCMV Armstrong GP | Vero | >100 | [1] |

| 3.3 | MLV-LCMV WE GP | Vero | >100 | [1] |

| 3.3 | MLV-LuJo virus GP | Vero | >100 | [1] |

| 3.3 | MLV-Junin virus GP | Vero | >100 | [1] |

| 3.3 | MLV-Ebola virus GP | Vero | >100 | [1] |

| 3.3 | MLV-VSV G | Vero | >100 | [1] |

| 1519 (photo-reactive analog) | MLV-LASV GP | Vero | ~5 | [1] |

Table 1: In vitro inhibitory activity of this compound and its photo-reactive analog (1519) against various viral pseudotypes. The data demonstrates the high specificity of inhibitor 3.3 for Lassa virus.

Signaling Pathway and Molecular Interactions

The mechanism of action of this compound involves a key signaling pathway centered around the interaction of the Lassa virus glycoprotein with its host cell receptors. The following diagram illustrates this pathway and the point of intervention by inhibitor 3.3.

Figure 1: Signaling pathway of Lassa virus entry and inhibition by 3.3.

Experimental Protocols

The following are detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.

Pseudovirus Neutralization Assay

This assay is used to quantify the inhibitory effect of compounds on viral entry.

Experimental Workflow Diagram:

Figure 2: Workflow for the pseudovirus neutralization assay.

Protocol:

-

Cell Seeding: Seed Vero cells in 96-well plates at a density that will result in 80-90% confluency at the time of analysis.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration is 100 µM.

-

Pre-incubation: Remove the growth medium from the cells and add the diluted inhibitor. Incubate the plates for 1 hour at 37°C.

-

Infection: Add murine leukemia virus (MLV) particles pseudotyped with LASV GP and encoding Green Fluorescent Protein (GFP) to each well.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C to allow for viral entry and GFP expression.

-

Quantification: Determine the percentage of GFP-positive cells in each well using a flow cytometer or a high-content imager.

-

Data Analysis: Normalize the percentage of infected cells in the inhibitor-treated wells to the DMSO control. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Co-immunoprecipitation of LASV GP and LAMP1

This assay demonstrates that inhibitor 3.3 disrupts the interaction between LASV GP and LAMP1.

Experimental Workflow Diagram:

Figure 3: Workflow for the co-immunoprecipitation assay.

Protocol:

-

Cell Culture and Transfection: Culture HEK293T cells and a LAMP1 knockout (KO) derivative. Transfect the LAMP1 KO cells with a plasmid expressing His-tagged LASV GP.

-

Inhibitor Treatment: Treat the parental HEK293T cells (expressing endogenous LAMP1) with varying concentrations of inhibitor 3.3 for 1 hour at 37°C.

-

Cell Lysis: Lyse both the LASV GP-expressing LAMP1 KO cells and the inhibitor-treated parental cells.

-

Lysate Mixing: Mix the lysates from the two cell populations at an acidic pH (e.g., pH 5.5) to mimic the late endosomal environment.

-

Immunoprecipitation: Add an anti-His antibody to the mixed lysate to pull down the LASV GP-His protein and any interacting partners. Use protein A/G beads to capture the antibody-protein complexes.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-LAMP1 antibody to detect the amount of LAMP1 that was co-immunoprecipitated with LASV GP. A decrease in the LAMP1 signal with increasing concentrations of inhibitor 3.3 indicates that the inhibitor disrupts the interaction.

Photo-reactive Analog Cross-linking and Competition Assay

This experiment identifies the direct binding target of the inhibitor.

Experimental Workflow Diagram:

References

Adamantyl Diphenyl Piperazine as a Lassa Virus Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lassa virus (LASV), a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa. The urgent need for effective therapeutics has driven research into novel antiviral compounds. Among the experimental drugs under investigation is adamantyl diphenyl piperazine. This technical guide provides a comprehensive overview of the available information on adamantyl diphenyl piperazine as a potential Lassa virus inhibitor, including its proposed mechanism of action, relevant experimental protocols for inhibitor testing, and a summary of the broader context of Lassa virus entry inhibition. Due to the limited publicly available data specifically on adamantyl diphenyl piperazine, this guide draws upon established methodologies for evaluating Lassa virus inhibitors and data from structurally related compounds to provide a foundational understanding for researchers in the field.

Introduction to Lassa Virus and its Entry Mechanism

Lassa virus is an enveloped, single-stranded RNA virus. Its genome consists of two segments, Large (L) and Small (S), which encode the viral polymerase, Z matrix protein, nucleoprotein, and the glycoprotein complex (GPC). The GPC is the sole antigen on the virion surface and is the primary target for neutralizing antibodies and antiviral entry inhibitors.

The GPC is synthesized as a precursor polyprotein that is cleaved into three subunits: the stable signal peptide (SSP), the GP1 receptor-binding subunit, and the GP2 transmembrane fusion subunit. The viral entry process is a multi-step cascade:

-

Attachment: The GP1 subunit binds to α-dystroglycan (α-DG) on the host cell surface.

-

Endocytosis: The virus is internalized into the cell via a clathrin-independent endocytic pathway, resembling macropinocytosis.

-

Acidification and Receptor Switch: Within the late endosome, the acidic environment triggers a conformational change in the GPC. This facilitates a switch from binding α-DG to the lysosome-associated membrane protein 1 (LAMP1).

-

Membrane Fusion: The engagement with LAMP1 at low pH activates the GP2 subunit, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm.

Adamantyl Diphenyl Piperazine as a Lassa Virus Entry Inhibitor

Proposed Mechanism of Action:

Based on the known mechanisms of other Lassa virus entry inhibitors, it is hypothesized that adamantyl diphenyl piperazine interferes with the GPC-mediated membrane fusion process. The lipophilic adamantane cage and the diphenyl piperazine structure may interact with the GPC, potentially at the SSP-GP2 interface, stabilizing the pre-fusion conformation of the GPC and preventing the low-pH-induced conformational changes necessary for membrane fusion.

Quantitative Data

As of the latest available information, specific quantitative data such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) for adamantyl diphenyl piperazine against Lassa virus have not been published in peer-reviewed literature. The tables below are provided as templates for how such data would be presented once available.

Table 1: In Vitro Antiviral Activity of Adamantyl Diphenyl Piperazine against Lassa Virus

| Compound | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Adamantyl diphenyl piperazine | Pseudovirus Neutralization | Vero | Data not available | Data not available | Data not available | Data not available |

| Adamantyl diphenyl piperazine | Authentic Virus Plaque Reduction | Huh7 | Data not available | Data not available | Data not available | Data not available |

Table 2: Comparison with Other Lassa Virus Entry Inhibitors

| Inhibitor | Target | IC50 (µM) |

| ST-193 | GPC | 0.0016 |

| LHF-535 | GPC | Sub-nanomolar range |

| Lacidipine | GPC-mediated fusion | Micromolar range |

| Phenothrin | GPC-mediated fusion | Micromolar range |

| Adamantyl diphenyl piperazine | GPC (putative) | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate Lassa virus entry inhibitors. These protocols are based on established practices in the field and would be applicable for the characterization of adamantyl diphenyl piperazine.

Lassa Virus Pseudoparticle Neutralization Assay

This assay is a common and safe method to screen for Lassa virus entry inhibitors in a Biosafety Level 2 (BSL-2) laboratory. It utilizes a replication-defective viral core (e.g., from vesicular stomatitis virus (VSV) or a lentivirus) pseudotyped with the Lassa virus GPC. The viral core typically carries a reporter gene, such as luciferase or green fluorescent protein (GFP).

Methodology:

-

Cell Seeding: Seed Vero or Huh-7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of adamantyl diphenyl piperazine in cell culture medium.

-

Incubation: Pre-incubate the Lassa virus pseudoparticles with the diluted compound for 1 hour at 37°C.

-

Infection: Add the pseudoparticle-compound mixture to the cells and incubate for 24-48 hours.

-

Data Acquisition: Measure the reporter gene expression (luciferase activity or GFP fluorescence).

-

Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Lassa Virus Glycoprotein (GPC)-Mediated Cell-Cell Fusion Assay

This assay assesses the ability of a compound to block the fusion of cells expressing Lassa virus GPC with target cells, mimicking the viral and host cell membrane fusion step.

Methodology:

-

Effector Cell Preparation: Transfect a cell line (e.g., 293T) with a plasmid encoding the Lassa virus GPC.

-

Target Cell Preparation: In a separate population of cells, transfect a reporter plasmid under the control of a promoter that is activated upon cell fusion (e.g., a T7 promoter-driven luciferase, with T7 polymerase expressed in the effector cells).

-

Co-culture: Co-culture the effector and target cells in the presence of serial dilutions of adamantyl diphenyl piperazine.

-

Fusion Induction: After a period of co-incubation, trigger fusion by briefly exposing the cells to a low pH medium (e.g., pH 5.0) for 15 minutes.

-

Recovery: Replace the acidic medium with neutral pH medium and incubate for several hours.

-

Data Analysis: Measure the reporter gene activity to quantify the extent of cell-cell fusion.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Lassa Virus Entry and Proposed Inhibition by Adamantyl Diphenyl Piperazine.

Caption: Workflow for a Lassa Virus Pseudoparticle Neutralization Assay.

Caption: Workflow for a Lassa Virus GPC-Mediated Cell-Cell Fusion Assay.

Conclusion

Adamantyl diphenyl piperazine represents a scaffold of interest in the development of Lassa virus inhibitors, likely acting at the viral entry stage. While specific data on its anti-Lassa virus activity is currently limited in the public domain, the established experimental framework for evaluating Lassa virus entry and fusion inhibitors provides a clear path for its characterization. Further research is required to elucidate its precise mechanism of action, determine its potency and therapeutic window, and establish its potential as a clinical candidate for the treatment of Lassa fever. This guide serves as a foundational resource for researchers aiming to investigate adamantyl diphenyl piperazine and other novel Lassa virus entry inhibitors.

References

- 1. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lassa Virus Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship optimization for lassa virus fusion inhibitors targeting the transmembrane domain of GP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on LASV Inhibitor 3.3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lassa virus (LASV), a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa. The lack of approved vaccines and limited therapeutic options underscores the urgent need for the development of effective antiviral agents. This technical guide provides an in-depth overview of the early-stage research on a promising Lassa virus entry inhibitor, designated 3.3. This small molecule, an adamantyl diphenyl piperazine derivative, has demonstrated potent antiviral activity by targeting a host-cell factor crucial for viral entry. This document details the mechanism of action, experimental protocols, and available quantitative data for LASV inhibitor 3.3, intended to serve as a valuable resource for researchers in the field of antiviral drug development.

Mechanism of Action

This compound targets the host lysosome-associated membrane protein 1 (LAMP1), which serves as an intracellular receptor for the Lassa virus glycoprotein (GP) during the entry process.[1] The binding of LASV GP to LAMP1 is a critical step that facilitates the fusion of the viral and endosomal membranes, allowing the viral contents to be released into the cytoplasm.

Research has revealed that the interaction between LASV GP and LAMP1 is dependent on the presence of cholesterol.[2] this compound acts as a competitive inhibitor of cholesterol binding to the N-terminal domain of LAMP1.[2] By occupying the cholesterol-binding pocket on LAMP1, inhibitor 3.3 effectively prevents the association of LASV GP with its receptor, thereby blocking a crucial step in the viral entry pathway and inhibiting infection.[2][3] A photoreactive analog of 3.3, compound 1519, was instrumental in identifying LAMP1 as the direct target of this inhibitor class.[3]

Quantitative Data

The antiviral activity of this compound has been primarily evaluated using a murine leukemia virus (MLV) pseudotyping system. In this system, the MLV core is enveloped by the Lassa virus glycoprotein, allowing for the safe study of viral entry.

| Assay | Cell Line | Virus | IC50 (µM) | Reference |

| Pseudovirus Transduction | Vero | MLV-LASV GP | 1.8 | [3][4] |

| Pseudovirus Transduction | 293T | MLV-LASV GP | Not specified | [2] |

Table 1: In Vitro Antiviral Activity of this compound

| Assay | Cell Line | CC50 (µM) | Reference |

| Not specified | Not specified | >50 | Not specified |

Table 2: Cytotoxicity of this compound

Experimental Protocols

MLV-Based LASV Pseudovirus Transduction Assay

This assay is used to quantify the inhibitory effect of compound 3.3 on LASV GP-mediated viral entry.

a. Materials:

-

HEK293T cells

-

Vero cells

-

Plasmids: MLV Gag-Pol packaging construct, MLV-GFP or MLV-Luciferase transfer vector, and a plasmid encoding the Lassa virus glycoprotein (Josiah strain)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

DMSO (vehicle control)

-

GFP detection method (fluorescence microscopy or flow cytometry) or Luciferase assay reagent

b. Pseudovirus Production:

-

Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the MLV Gag-Pol, MLV-GFP/Luciferase, and LASV GP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells at 37°C with 5% CO2.

-

Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

-

Clarify the supernatant by centrifugation at low speed to remove cell debris.

-

The pseudovirus stock can be used immediately or stored at -80°C.

c. Transduction Inhibition Assay:

-

Seed Vero cells in a 96-well plate to achieve 80-90% confluency on the day of infection.

-

Prepare serial dilutions of this compound in DMEM.

-

Pre-treat the Vero cells with the diluted inhibitor or DMSO for 1 hour at 37°C.[3]

-

Add the LASV pseudovirus to the wells.

-

Incubate for 48-72 hours at 37°C.

-

Quantify the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry, or measure luciferase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro LAMP1-LASV GP Binding Assay (Co-Immunoprecipitation)

This assay determines the effect of inhibitor 3.3 on the interaction between LASV GP and its receptor, LAMP1.

a. Materials:

-

HEK293T cells

-

HEK293T LAMP1 knockout (KO) cells[2]

-

Plasmids: LASV GP with a His-tag (LASV GP-His) and human LAMP1

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-His tag antibody

-

Anti-LAMP1 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and Western blotting reagents

b. Protocol:

-

Transfect HEK293T LAMP1 KO cells with the LASV GP-His plasmid.

-

Transfect HEK293T cells with the human LAMP1 plasmid.

-

Lyse the cells separately in lysis buffer.

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the LASV GP-His lysate with an anti-His tag antibody.

-

Add protein A/G beads to pull down the LASV GP-His and any interacting proteins.

-

Wash the beads extensively with wash buffer.

-

Add the LAMP1-containing lysate (pre-treated with either DMSO or this compound at desired concentrations) to the bead-bound LASV GP-His.

-

Incubate to allow for binding.

-

Wash the beads again to remove unbound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-LAMP1 antibody to detect co-precipitated LAMP1.

In-Cell Photo-cross-linking with Diazirine Probe 1519

This experiment identifies the direct binding target of the inhibitor within cells using a photoreactive and clickable analog of 3.3.

a. Materials:

-

Vero or Huh7.5 cells

-

Photoreactive probe 1519 (an analog of 3.3 with a diazirine group and a terminal alkyne)[3]

-

This compound (as a competitor)

-

Inactive analog of 3.3 (as a negative control)

-

UV lamp (365 nm)

-

Click chemistry reagents: TAMRA-azide or biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate)

-

Lysis buffer

-

SDS-PAGE and in-gel fluorescence scanning or streptavidin blotting reagents

b. Protocol:

-

Incubate cells with the photoreactive probe 1519 for 1 hour at 37°C. For competition experiments, co-incubate with an excess of inhibitor 3.3 or the inactive analog.[3]

-

Expose the cells to UV light (365 nm) on ice to induce cross-linking of the diazirine group to its binding partner.

-

Lyse the cells.

-

Perform a click chemistry reaction by adding the azide-tagged reporter (TAMRA-azide for fluorescence or biotin-azide for blotting) and the copper-based catalyst system to the lysate.

-

Allow the reaction to proceed to conjugate the reporter to the alkyne handle of the cross-linked probe.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the cross-linked protein-probe complexes by in-gel fluorescence scanning (for TAMRA) or by Western blotting with streptavidin-HRP (for biotin).

Visualizations

References

An In-depth Technical Guide to the Target Identification and Validation of LASV Inhibitor 3.3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification, validation, and mechanism of action of the Lassa virus (LASV) entry inhibitor, compound 3.3. The document details the experimental methodologies and quantitative data that have been pivotal in characterizing this promising antiviral candidate.

Executive Summary

Lassa virus (LASV) poses a significant public health threat in West Africa, causing Lassa fever, a severe and often fatal hemorrhagic illness. The development of effective antiviral therapeutics is a critical priority. Compound 3.3, an adamantyl diphenyl piperazine derivative, has been identified as a potent inhibitor of LASV entry. This guide elucidates the scientific journey from its discovery to the validation of its molecular target and mechanism of action. The target of inhibitor 3.3 has been identified as the host protein Lysosome-Associated Membrane Protein 1 (LAMP1).[1][2][3][4][5] The inhibitor functions by competitively displacing cholesterol from its binding site on LAMP1, thereby preventing the essential interaction between LAMP1 and the LASV glycoprotein (GP) required for viral fusion and entry.[1][3][5]

Quantitative Data Summary

The antiviral activity and biochemical interactions of LASV inhibitor 3.3 have been quantified through a series of assays. The following tables summarize the key findings for comparative analysis.

Table 1: Antiviral Activity of this compound and its Analogs

| Compound | Description | Assay Type | Cell Line | IC50 (µM) | Virus/Pseudotype | Reference |

| 3.3 | Adamantyl diphenyl piperazine | Pseudovirus Transduction | Vero | 1.8 | MLV-LASV GP | [1][5] |

| 1519 | Photoreactive analog of 3.3 | Pseudovirus Transduction | Vero | ~2.5 | MLV-LASV GP | [1][5] |

| 102 | Inactive derivative of 3.3 | Competitive Cross-linking | - | - | - | [6] |

Table 2: Biochemical Assays for Target Engagement and Mechanism of Action

| Assay | Description | Key Findings | Reference |

| Co-immunoprecipitation | Measures the interaction between LASV GP and endogenous LAMP1. | 3.3 inhibits the binding of LASV GP to LAMP1 in a dose-dependent manner. | [1][3] |

| Competitive Photo-cross-linking | A photoreactive cholesterol analog is used to label LAMP1 D1. | Both cholesterol and 3.3 compete with the photoreactive cholesterol analog for binding to LAMP1 D1. | [6] |

| Competitive Cross-linking with 1519 | The photoreactive inhibitor analog 1519 is used to label LAMP1 D1. | The cross-linking of 1519 to LAMP1 D1 is competed by an excess of 3.3 and cholesterol. | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of the biological and experimental processes are provided below to enhance understanding.

Caption: Mechanism of LASV entry and inhibition by compound 3.3.

Caption: Experimental workflow for target identification of inhibitor 3.3.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the target identification and validation of this compound.

Pseudovirus Transduction Inhibition Assay

This assay quantifies the inhibitory effect of compound 3.3 on LASV GP-mediated viral entry using a replication-deficient pseudovirus system.

Materials:

-

Vero cells (or other susceptible cell lines like 293T)

-

Murine Leukemia Virus (MLV) pseudotyped with LASV glycoprotein (MLV-LASV GP) and encoding a reporter gene (e.g., Green Fluorescent Protein - GFP or Luciferase)

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Flow cytometer or luminometer

Procedure:

-

Seed Vero cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 1 nM to 100 µM. Include a DMSO-only vehicle control.

-

Remove the culture medium from the cells and add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plates for 1 hour at 37°C.

-

Following the pre-incubation, add 50 µL of MLV-LASV GP pseudovirus to each well.

-

Incubate the plates for 48-72 hours at 37°C.

-

Analyze the reporter gene expression. For GFP, this can be done by flow cytometry to determine the percentage of GFP-positive cells. For luciferase, lyse the cells and measure the luminescence using a luminometer.

-

Normalize the results to the DMSO vehicle control (defined as 100% transduction).

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces viral transduction by 50%, using a non-linear regression analysis.

Target Identification using Photoreactive Probe and Immunoprecipitation

This protocol describes the use of a photoreactive and clickable analog of inhibitor 3.3 (compound 1519) to covalently label its cellular target.[1][5]

Materials:

-

Vero or Huh7.5 cells

-

Photoreactive probe 1519

-

Compound 3.3 (for competition)

-

UV lamp (365 nm)

-

Click chemistry reagents (e.g., TAMRA-azide or Alexa Fluor 488-azide, copper sulfate, sodium ascorbate, TBTA)

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody against the suspected target (e.g., anti-LAMP1)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting equipment

-

In-gel fluorescence scanner

Procedure:

-

Culture cells to confluency in appropriate culture dishes.

-

Treat the cells with the photoreactive probe 1519 (e.g., 10 µM) for 1 hour at 37°C. For competition experiments, co-incubate with a molar excess (e.g., 10-fold) of inhibitor 3.3 or an inactive analog.

-

Place the plates on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce covalent cross-linking of the probe to its target.

-

Wash the cells with cold PBS to remove excess probe.

-

Lyse the cells in lysis buffer containing protease inhibitors.

-

Perform click chemistry on the cell lysate by adding the fluorescent azide, copper sulfate, sodium ascorbate, and TBTA. Incubate for 1 hour at room temperature.

-

For Immunoprecipitation: Add the anti-LAMP1 antibody to the lysate and incubate overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours. Wash the beads extensively.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Run the samples on an SDS-PAGE gel. Visualize the labeled protein using an in-gel fluorescence scanner. The presence of a fluorescent band at the molecular weight of LAMP1, which is diminished in the presence of excess inhibitor 3.3, confirms it as the target.

Co-immunoprecipitation of LASV GP and LAMP1

This assay validates the disruption of the LASV GP-LAMP1 interaction by inhibitor 3.3.[1][3]

Materials:

-

293T LAMP1 knockout (KO) cells

-

293T cells expressing endogenous LAMP1

-

Expression plasmid for His-tagged LASV GP

-

Inhibitor 3.3

-

Lysis buffer (adjusted to pH 5.5 to mimic endosomal conditions)

-

Anti-His antibody

-

Anti-LAMP1 antibody

-

Protein A/G magnetic beads

-

Western blotting reagents

Procedure:

-

Transfect 293T LAMP1 KO cells with the His-tagged LASV GP expression plasmid.

-

Treat 293T cells (with endogenous LAMP1) with varying concentrations of inhibitor 3.3 (e.g., 1 µM and 10 µM) or a DMSO control for 1 hour at 37°C.

-

Lyse both sets of cells in a pH 5.5 lysis buffer.

-

Mix the lysate from the LASV GP-expressing cells with the lysates from the inhibitor-treated cells.

-

Perform immunoprecipitation using an anti-His antibody coupled to Protein A/G beads to pull down LASV GP and any interacting proteins.

-

Wash the beads to remove non-specific binders.

-

Elute the proteins and resolve them by SDS-PAGE.

-

Perform a Western blot and probe with an anti-LAMP1 antibody to detect co-immunoprecipitated LAMP1.

-

The amount of LAMP1 detected will be inversely proportional to the concentration of inhibitor 3.3 used, demonstrating the inhibitor's ability to block the interaction.

Cell-Cell Fusion Assay

This assay can be used to assess the ability of an inhibitor to block the membrane fusion step of viral entry mediated by the viral glycoprotein.

Materials:

-

Effector cells (e.g., Vero cells) expressing LASV GPC and T7 RNA polymerase (e.g., from a recombinant vaccinia virus like vTF7-3).

-

Target cells (e.g., Vero cells) expressing a reporter gene (e.g., β-galactosidase) under the control of a T7 promoter (e.g., from a recombinant vaccinia virus like vCB21R-lacZ).

-

Inhibitor 3.3

-

Low-pH medium (e.g., DMEM buffered to pH 5.0)

-

Neutral pH medium (standard culture medium)

-

Lysis buffer and substrate for the reporter enzyme (e.g., a chemiluminescent substrate for β-galactosidase).

-

Luminometer

Procedure:

-

Prepare effector and target cell populations as described above.

-

Co-culture the effector and target cells in a 96-well plate.

-

Add serial dilutions of inhibitor 3.3 or a vehicle control to the co-culture and incubate for a defined period (e.g., 1 hour).

-

To induce fusion, replace the medium with the low-pH medium and incubate for 15-30 minutes at 37°C.

-

Replace the low-pH medium with neutral pH medium and incubate for an additional 3-5 hours to allow for reporter gene expression.

-

Lyse the cells and measure the reporter activity (e.g., luminescence).

-

A reduction in reporter signal in the presence of the inhibitor indicates a blockage of cell-cell fusion. Calculate the IC50 for fusion inhibition.

References

- 1. Critical role for cholesterol in Lassa fever virus entry identified by a novel small molecule inhibitor targeting the viral receptor LAMP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical role for cholesterol in Lassa fever virus entry identified by a novel small molecule inhibitor targeting the viral receptor LAMP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical role for cholesterol in Lassa fever virus entry identified by a novel small molecule inhibitor targeting the viral receptor LAMP1 | PLOS Pathogens [journals.plos.org]

- 4. Related Videos - Critical role for cholesterol in Lassa fever virus entry identified by a novel small molecule inhibitor targeting the viral receptor LAMP1 [visualize.jove.com]

- 5. researchgate.net [researchgate.net]

- 6. Critical role for cholesterol in Lassa fever virus entry identified by a novel small molecule inhibitor targeting the viral receptor LAMP1 | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide to LASV Inhibitor 3.3 and its Effects on the Viral Glycoprotein Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lassa virus (LASV) inhibitor 3.3, detailing its mechanism of action, effects on the viral glycoprotein complex (GPC), quantitative efficacy, and the experimental protocols used for its characterization.

Introduction to Lassa Virus and the Glycoprotein Complex (GPC)

Lassa virus (LASV) is an enveloped, single-stranded RNA virus endemic to West Africa that can cause Lassa fever, a severe and often fatal hemorrhagic illness.[1] The sole protein on the viral surface is the glycoprotein complex (GPC), making it a primary target for therapeutic intervention.[2] The GPC is a class I viral fusion protein comprised of three non-covalently associated subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[2][3]

Viral entry is a multi-step process initiated by the GP1 subunit binding to the α-dystroglycan (α-DG) receptor on the host cell surface.[4][5] Following this attachment, the virus is internalized into the late endosome via macropinocytosis.[4][5] Inside the endosome, the acidic environment triggers a critical, pH-dependent receptor switch; GP1 dissociates from α-DG and binds to the endosomal receptor, Lysosome-Associated Membrane Protein 1 (LAMP1).[3][4][5] This interaction with LAMP1 initiates conformational changes in GP2, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[2]

LASV Inhibitor 3.3: A Host-Targeting Antiviral

Inhibitor 3.3 is a small molecule, adamantyl diphenyl piperazine, identified as a potent inhibitor of LASV infection.[1][6] Unlike antivirals that target viral proteins directly, 3.3 employs a novel, host-centric mechanism of action. It specifically targets the host protein LAMP1, which is essential for the late stages of viral entry.[1][7]

Mechanism of Action

The interaction between LASV GP and LAMP1 is critically dependent on the presence of cholesterol.[1][6] Inhibitor 3.3 functions by competitively displacing cholesterol from its binding site within the D1 domain of LAMP1.[1] By preventing cholesterol from associating with LAMP1, the inhibitor effectively disrupts the formation of the LASV GP-LAMP1 complex. This blockade prevents the final fusion step, thereby inhibiting viral entry into the host cell.[1][6]

Quantitative Data Summary

The efficacy and properties of inhibitor 3.3 have been quantified through various in vitro assays.

| Parameter | Value | Assay/Method | Reference(s) |

| IC₅₀ | 1.8 µM | MLV-LASV GP Pseudovirus Transduction | [1][8] |

| Effective Conc. | 1 µM and 10 µM | Inhibition of LASV GP-LAMP1 Binding | [8] |

| Molecular Weight | 471.63 g/mol | Mass Spectrometry | [8] |

| Chemical Formula | C₃₀H₃₇N₃O₂ | Elemental Analysis | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are the protocols for key experiments used to characterize inhibitor 3.3.

Pseudotyped Virus Neutralization Assay

This assay quantifies the ability of an inhibitor to block viral entry mediated by a specific glycoprotein. A safe, replication-deficient virus (e.g., Murine Leukemia Virus, MLV) is engineered to express the LASV GPC on its surface and carry a reporter gene like Green Fluorescent Protein (GFP).

-

Cell Line: Vero cells are seeded in 96-well plates.

-

Compound Preparation: Inhibitor 3.3 is serially diluted to the desired concentrations in DMSO, then further diluted in cell culture medium.

-

Incubation: Cells are pre-incubated with the various concentrations of inhibitor 3.3 (or DMSO as a vehicle control) for 1 hour at 37°C.[6]

-

Infection: Following pre-incubation, the MLV-LASV-GP pseudovirus is added to each well.

-

Analysis: After a suitable incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is determined using flow cytometry or fluorescence microscopy.

-

Endpoint: Virus transduction is reported as the percentage of GFP-positive cells relative to the DMSO control. The IC₅₀ value is calculated as the concentration of inhibitor that reduces transduction by 50%.[1][6]

Co-Immunoprecipitation Assay for GP-LAMP1 Binding

This biochemical assay directly assesses whether inhibitor 3.3 blocks the physical interaction between LASV GP and LAMP1.

-

Cell Lines and Lysates: 293T LAMP1 knockout (KO) cells are engineered to express His-tagged LASV GP. A separate batch of standard 293T cells (expressing endogenous LAMP1) is also cultured. Both cell types are incubated with desired concentrations of inhibitor 3.3 (e.g., 1 µM, 10 µM) for 1 hour.[1]

-

Cell Lysis: Cells are lysed using a non-denaturing lysis buffer.

-

Immunoprecipitation: The lysates from both cell lines are mixed. An anti-His antibody is added to the mixed lysate to pull down the His-tagged LASV GP and any interacting proteins.

-

Western Blotting: The immunoprecipitated complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-LAMP1 antibody to detect the presence of LAMP1 that was co-precipitated with LASV GP.

-

Endpoint: A reduction in the LAMP1 signal in the presence of inhibitor 3.3 indicates that the compound blocks the GP-LAMP1 interaction.[1]

Target Validation via Photoaffinity Labeling

To unequivocally identify LAMP1 as the direct binding target of inhibitor 3.3, a photoaffinity labeling strategy was employed using a specialized chemical probe.

-

Probe Design: A photoreactive analog of 3.3 (named 1519) is synthesized. This probe contains two key modifications: a diazirine group, which forms a covalent bond with its target upon UV light exposure, and a terminal alkyne handle for subsequent detection via click chemistry.[6]

-

Cell Incubation: Vero cells are co-incubated with the 1519 probe for 1 hour at 37°C. To demonstrate specificity, parallel experiments are run with a molar excess of the parent inhibitor 3.3 (as a competitor) or an inactive analog (as a negative control).[6]

-

UV Cross-linking: The cells are irradiated with UV light to induce covalent cross-linking of the probe to its direct binding partner(s).

-

Click Chemistry and Visualization: Cells are then lysed, and the alkyne handle on the cross-linked probe is "clicked" to a fluorescent azide reporter molecule (e.g., TAMRA azide). The labeled proteins can be visualized by in-gel fluorescence or by immunofluorescence microscopy to determine co-localization with candidate proteins like LAMP1.[6]

-

Endpoint: The results show that the 1519 probe cross-links to a protein that co-localizes with LAMP1. This labeling is significantly reduced by competition with excess inhibitor 3.3 but not by an inactive analog, confirming LAMP1 as the specific molecular target.[6]

Conclusion

This compound represents a significant tool for studying Lassa virus entry. Its unique mechanism of targeting a host factor, LAMP1, by interfering with a cholesterol-dependent interaction provides a compelling strategy for antiviral development that may be less susceptible to viral resistance. The quantitative data and detailed experimental protocols outlined in this guide offer a solid foundation for researchers in virology and drug discovery to further investigate this compound and the critical LASV-host interactions it disrupts.

References

- 1. Critical role for cholesterol in Lassa fever virus entry identified by a novel small molecule inhibitor targeting the viral receptor LAMP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lassa virus glycoprotein complex review: insights into its unique fusion machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural conservation of Lassa virus glycoproteins and recognition by neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GP1 of Lassa Virus - Proteopedia, life in 3D [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Preliminary Cytotoxicity and Mechanistic Analysis of LASV Inhibitor 3.3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available data on the Lassa virus (LASV) inhibitor 3.3. While comprehensive preliminary cytotoxicity studies are not extensively detailed in publicly accessible sources, this document synthesizes the known mechanistic information and presents a foundational framework for conducting such cytotoxic evaluations. The focus is on the inhibitor's mode of action, providing a basis for understanding its potential therapeutic window.

Introduction to LASV Inhibitor 3.3

Lassa virus, a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa. The development of effective antiviral therapeutics is a critical public health priority. This compound has been identified as a small molecule that effectively blocks Lassa virus entry into host cells. This guide delves into the molecular mechanism of this inhibition and outlines the necessary experimental protocols to assess its safety profile through cytotoxicity studies.

Mechanism of Action of this compound

This compound functions by targeting a host protein, the Lysosome-Associated Membrane Protein 1 (LAMP1), which is crucial for the late stages of Lassa virus entry into the cell.[1][2] The inhibitor does not directly target the virus but rather disrupts the interaction between the viral glycoprotein (GP) and LAMP1 within the endosomal compartment.[1][2][3]

The entry of Lassa virus into a host cell is a multi-step process. The virus initially binds to α-dystroglycan on the cell surface, leading to its internalization into an endosome. As the endosome matures and its internal pH decreases, the viral GP undergoes a conformational change, facilitating its interaction with LAMP1. This interaction is a critical prerequisite for the fusion of the viral and endosomal membranes, which allows the viral genetic material to enter the cytoplasm. This compound is understood to interfere with this vital GP-LAMP1 interaction.[4][5][6][7]

Below is a diagram illustrating the Lassa virus entry pathway and the point of inhibition by compound 3.3.

Caption: Lassa Virus entry pathway and the inhibitory action of compound 3.3 on the GP-LAMP1 interaction.

Quantitative Data Summary

Detailed quantitative data regarding the cytotoxicity of this compound (e.g., 50% cytotoxic concentration, CC50) are not extensively reported in the available scientific literature. The primary focus has been on its antiviral efficacy, with a reported 50% inhibitory concentration (IC50) of 1.8 µM against a murine leukemia virus (MLV) pseudotyped with the Lassa virus glycoprotein.[3] To establish a therapeutic index, a comprehensive assessment of its cytotoxic potential is required. The following table is a template for presenting such data once it becomes available through the experimental protocols outlined below.

| Parameter | Cell Line | Value | Unit | Reference |

| IC50 | Vero | 1.8 | µM | [3] |

| CC50 | e.g., Vero | Data not available | µM | |

| CC50 | e.g., Huh-7 | Data not available | µM | |

| Therapeutic Index (CC50/IC50) | e.g., Vero | Data not available |

Experimental Protocols for Cytotoxicity Assessment

The following is a detailed, representative methodology for determining the in vitro cytotoxicity of a small molecule inhibitor like this compound. This protocol is based on standard cell viability assays, such as the MTT or XTT assay.

Cell Lines and Culture

-

Cell Lines: A panel of relevant cell lines should be used. This may include, but is not limited to:

-

Vero (African green monkey kidney epithelial cells) - commonly used for virological studies.

-

Huh-7 (human hepatoma cells) - a human cell line to assess species-specific effects.

-

A549 (human lung carcinoma cells) - another relevant human cell line.

-

-

Culture Conditions: Cells should be maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT/XTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Workflow Diagram:

Caption: A generalized workflow for determining the cytotoxicity of a compound using MTT or XTT assays.

Detailed Steps:

-

Cell Seeding: Seed the selected cell lines into 96-well microplates at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations to be tested.

-

Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with medium and solvent alone as negative controls and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a period that is relevant to the intended therapeutic application, typically 48 to 72 hours.

-

Addition of Viability Reagent:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

-

-

Solubilization and Measurement:

-

For MTT assay: After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

For XTT assay: The formazan product is soluble, so no solubilization step is needed.

-

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the solvent control. The 50% cytotoxic concentration (CC50) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising antiviral candidate with a novel mechanism of action targeting a host factor. While its antiviral efficacy has been established in pseudovirus systems, a thorough evaluation of its cytotoxicity is paramount for its further development as a therapeutic agent. The experimental framework provided in this guide offers a standardized approach to generating the necessary cytotoxicity data. Future studies should focus on conducting these assays across a broad range of cell lines and, subsequently, in preclinical animal models to establish a comprehensive safety and efficacy profile for this promising Lassa fever virus inhibitor.

References

- 1. This compound | Virus Protease | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lamp1 Increases the Efficiency of Lassa Virus Infection by Promoting Fusion in Less Acidic Endosomal Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human LAMP1 accelerates Lassa virus fusion and potently promotes fusion pore dilation upon forcing viral fusion with non-endosomal membrane | PLOS Pathogens [journals.plos.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LASV Inhibitor 3.3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lassa virus (LASV), a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa. The lack of approved vaccines and limited therapeutic options underscores the urgent need for the development of effective antiviral agents. LASV inhibitor 3.3 is a small molecule that has been identified as an inhibitor of Lassa virus entry. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

This compound has a unique mechanism of action. It binds to the LASV glycoprotein (GP) and, paradoxically, can promote virus membrane fusion and infection under certain experimental conditions. However, it effectively inhibits viral transduction in pseudovirus-based assays.[1][2] The primary target of inhibitor 3.3 is the host factor lysosome-associated membrane protein 1 (LAMP1), a crucial intracellular receptor for LASV.[3][4] The inhibitor is thought to act by competing with cholesterol for binding to LAMP1, thereby disrupting the interaction between LAMP1 and the viral glycoprotein.[3]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound from a representative study.

| Assay Type | Virus/System | Cell Line | Endpoint | IC₅₀ | Reference |

| Pseudovirus Neutralization Assay | Murine Leukemia Virus (MLV) pseudotyped with LASV GP | Vero | Inhibition of GFP transduction | 1.8 µM | [1][3] |

| LAMP1 Binding Assay | Recombinant LASV GP and LAMP1 | In vitro | Inhibition of binding | 1 and 10 µM showed inhibition | [2] |

Signaling Pathway: Lassa Virus Entry

The entry of Lassa virus into a host cell is a multi-step process involving attachment to the cell surface, endocytosis, and pH-dependent membrane fusion within late endosomes.

Caption: Lassa virus entry pathway and the inhibitory action of compound 3.3.

Experimental Protocols

Pseudovirus Neutralization Assay

This assay is a safe and effective method to screen for inhibitors of LASV entry without the need for a high-containment facility (BSL-4). It utilizes a replication-deficient viral core (e.g., from Murine Leukemia Virus or Vesicular Stomatitis Virus) pseudotyped with the LASV glycoprotein (GP). The viral core carries a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, allowing for quantitative measurement of viral entry.

Materials:

-

Vero E6 cells (or other susceptible cell lines like A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

LASV GP-pseudotyped viral particles (e.g., MLV or VSV backbone) expressing a reporter gene (GFP or luciferase)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer or plate reader (depending on the reporter)

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.

-

Infection:

-

Remove the culture medium from the cells.

-

Add 50 µL of the diluted inhibitor to each well and incubate for 1 hour at 37°C.

-

Add 50 µL of LASV GP-pseudotyped virus (at a pre-determined multiplicity of infection, MOI) to each well.

-

Include a "virus only" control (no inhibitor) and a "cells only" control (no virus or inhibitor).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

Readout:

-

For GFP reporter: Wash the cells with PBS, and measure the percentage of GFP-positive cells using a flow cytometer.

-

For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using appropriate software.

Quantitative RT-PCR (qRT-PCR) Assay for Viral RNA Replication

This assay quantifies the amount of viral RNA in infected cells to determine the effect of the inhibitor on viral replication. This can be performed with live Lassa virus in a BSL-4 facility.

Materials:

-

Vero E6 cells

-

Lassa virus (Josiah strain or other relevant strains)

-

This compound

-

96-well cell culture plates

-

RNA extraction kit

-

qRT-PCR master mix

-

Primers and probe specific for the LASV L or S segment.[5][6]

-

Real-time PCR instrument

Protocol:

-

Cell Seeding and Infection: Seed Vero E6 cells in a 96-well plate as described above. After cell attachment, pre-treat the cells with serial dilutions of this compound for 1 hour. Subsequently, infect the cells with Lassa virus at a specific MOI.

-

Incubation: Incubate the infected cells for 24-48 hours.

-

RNA Extraction: At the end of the incubation period, carefully remove the supernatant (in a BSL-4 cabinet) and lyse the cells. Extract total RNA from the cell lysates using a commercial RNA extraction kit following the manufacturer's protocol.[7]

-

qRT-PCR:

-

Perform a one-step qRT-PCR using the extracted RNA as a template.

-

Use primers and a probe targeting a conserved region of the Lassa virus genome.

-

Include a standard curve of a known quantity of viral RNA to enable absolute quantification.

-

Run the reaction on a real-time PCR instrument.[7]

-

-

Data Analysis: Determine the viral RNA copy number in each sample based on the standard curve. Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to the untreated virus control. Determine the IC₅₀ value.

Cell Viability Assay

It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Vero E6 cells

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Protocol:

-

Cell Seeding and Treatment: Seed Vero E6 cells in a 96-well plate and treat them with the same serial dilutions of this compound as used in the antiviral assays.

-

Incubation: Incubate the cells for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Readout: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/IC₅₀, is a measure of the inhibitor's therapeutic window.

Experimental Workflow

The following diagram illustrates the general workflow for testing a potential LASV inhibitor.

Caption: General workflow for in vitro evaluation of LASV inhibitors.

References

- 1. biocompare.com [biocompare.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Virus Protease | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. emerge.rki.eu [emerge.rki.eu]

- 7. Application of real-time PCR for testing antiviral compounds against Lassa virus, SARS coronavirus and Ebola virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the LASV GP-LAMP1 Interaction and its Inhibition by LASV Inhibitor 3.3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for studying the interaction between the Lassa virus (LASV) glycoprotein (GP) and its host cell receptor, the Lysosome-Associated Membrane Protein 1 (LAMP1). Crucially, the small molecule LASV inhibitor 3.3 does not bind directly to LASV GP. Instead, it targets the host protein LAMP1, preventing the viral GP from engaging with it, which is a critical step for viral entry.[1][2][3][4] This document outlines two key immunoprecipitation-based protocols: the first to demonstrate the disruption of the LASV GP-LAMP1 interaction by inhibitor 3.3, and the second to confirm the direct binding of the inhibitor to its host target, LAMP1, using a photoreactive analog.

Mechanism of Action: LASV Entry and Inhibition by 3.3

Lassa virus entry into host cells is a multi-step process. The viral glycoprotein (GP1 subunit) initially binds to the α-dystroglycan receptor on the cell surface, leading to endocytosis of the virus.[3][5] Inside the late endosome, a pH-dependent switch occurs, where LASV GP engages with the endosomal receptor LAMP1.[3][5] This interaction is essential for triggering the fusion of the viral and endosomal membranes, allowing the viral contents to enter the cytoplasm. This compound acts by targeting LAMP1, thereby blocking the crucial GP-LAMP1 interaction and inhibiting viral entry.[2][3]

Caption: Mechanism of LASV entry and inhibition by inhibitor 3.3.

Application Note 1: Co-Immunoprecipitation to Monitor Disruption of the LASV GP-LAMP1 Complex

This protocol details the use of co-immunoprecipitation (Co-IP) to validate the interaction between LASV GP and LAMP1 and to quantify the disruptive effect of inhibitor 3.3 on this complex.

Quantitative Data Summary

The efficacy of this compound is demonstrated by its ability to inhibit viral transduction and disrupt the GP-LAMP1 interaction.

| Compound | Assay | Target | Key Parameter | Value | Reference |

| This compound | MLV Pseudotype Transduction | Viral Entry | IC₅₀ | 1.8 µM | [3][6] |

| This compound | In Vitro Binding Assay | LASV GP - LAMP1 Interaction | Inhibition | Observed at 1 and 10 µM | [1][6] |

Experimental Protocol: Co-IP

1. Cell Culture and Transfection:

-

Culture human cells (e.g., HEK293T or Huh7.5) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids expressing full-length LASV GPC (tagged with HA or FLAG for efficient pulldown) and human LAMP1 (optionally tagged with a different epitope like Myc).

2. Compound Treatment:

-

Approximately 24-48 hours post-transfection, treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control.

-

Incubate for 1-2 hours at 37°C. This allows the inhibitor to engage with its target prior to cell lysis.[3][6]

3. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[7][8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

4. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.[10]

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add an anti-tag antibody (e.g., anti-HA or anti-FLAG, corresponding to the LASV GP tag) to the lysate.

-

Incubate for 4 hours to overnight at 4°C with gentle rotation to form the antibody-antigen complex.

-

Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the complex.[9]

5. Washing and Elution:

-

Pellet the beads by centrifugation (~1,000 x g for 1 minute) and discard the supernatant.[9]

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

6. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the LASV GP tag (to confirm successful immunoprecipitation) and a primary antibody against LAMP1 (or its tag) to detect the co-immunoprecipitated protein.

-

Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

-

Quantify the band intensity of co-precipitated LAMP1 relative to the immunoprecipitated LASV GP.

Caption: Workflow for Co-IP of LASV GP and LAMP1.

Application Note 2: Target Identification via Photo-Affinity Labeling and Immunoprecipitation

This protocol uses a photoreactive and clickable analog of inhibitor 3.3 to covalently label its direct binding partner in living cells, confirming target engagement with LAMP1. This method is based on studies using the photoreactive analog 1519.[3]

Experimental Protocol: Photo-Affinity Labeling (PAL)

1. Probe Incubation and Cross-linking:

-

Synthesize or obtain a photoreactive analog of inhibitor 3.3 containing a diazirine group for UV cross-linking and a terminal alkyne for click chemistry.[3]

-

Culture Vero or Huh7.5 cells and treat them with the photoreactive probe for 1 hour at 37°C. Include control groups treated with a molar excess of the parent inhibitor 3.3 to demonstrate competition.[3]

-

Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partner(s).

2. Cell Lysis:

-

Harvest and lyse the cells in a buffer containing 1% SDS to denature proteins and expose the alkyne group.

3. Click Chemistry:

-

To the cell lysate, add an azide-functionalized reporter tag, such as Biotin-Azide or a fluorescent Azide (e.g., TAMRA-Azide).[3]

-

Catalyze the click reaction using a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate). This will ligate the reporter tag to the inhibitor probe that is now covalently bound to its target protein.

4. Immunoprecipitation / Affinity Purification:

-

For Biotin-Azide tag: Dilute the lysate to reduce SDS concentration and perform a pull-down using streptavidin-conjugated magnetic beads.

-

For Fluorescent-Azide tag: Immunoprecipitate the labeled protein complexes using an antibody that recognizes the fluorescent dye (e.g., an anti-TAMRA antibody).[3]

5. Washing and Elution:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling in SDS-PAGE loading buffer.

6. Protein Identification:

-

Separate the eluate by SDS-PAGE.

-

In-gel Fluorescence: If a fluorescent tag was used, scan the gel to visualize proteins that were directly labeled by the probe.

-

Western Blot: Transfer the gel to a PVDF membrane and probe with an anti-LAMP1 antibody to confirm its identity as the primary target.

-

Mass Spectrometry: For unbiased identification, the eluted protein band can be excised and analyzed by mass spectrometry.

Caption: Workflow for Photo-Affinity Labeling and Target ID.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Virus Protease | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Lassa virus glycoprotein complex review: insights into its unique fusion machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

Application Note: Cell-Based Assays for Efficacy Testing of LASV Inhibitor 3.3

Introduction

Lassa virus (LASV), a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa.[1] The virus enters host cells through a multi-step process involving its envelope glycoprotein complex (GPC), which binds to the cell surface receptor alpha-dystroglycan (α-DG) and, following endocytosis, engages the intracellular receptor LAMP1 (Lysosome-Associated Membrane Protein 1) in the late endosome to trigger membrane fusion.[1][2] Due to the significant morbidity and mortality and the requirement for high-containment biosafety level 4 (BSL-4) facilities to handle live virus, the development of safe and effective antiviral therapeutics is a global health priority.[3][4]

LASV Inhibitor 3.3 is a small molecule identified as a specific inhibitor of Lassa virus entry.[5][6] Its mechanism of action involves targeting the host factor LAMP1.[7][8] By binding to LAMP1, inhibitor 3.3 blocks the interaction between the LASV GPC and LAMP1, a critical step for pH-dependent membrane fusion, thereby preventing the viral genome from entering the host cell cytoplasm.[5][9] This application note provides detailed protocols for key cell-based assays to quantify the antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action of this compound

The inhibitory action of compound 3.3 is focused on a late-stage entry step of the Lassa virus lifecycle. The diagram below illustrates the viral entry pathway and the specific point of inhibition.

Data Presentation

The efficacy and toxicity of an antiviral compound are typically summarized by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), its 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).

| Parameter | Description | Value | Reference |

| IC₅₀ | The concentration of Inhibitor 3.3 that reduces LASV pseudovirus transduction by 50%. | 1.8 µM | [5][10] |

| CC₅₀ | The concentration of Inhibitor 3.3 that reduces host cell viability by 50%. | > 50 µM (Example) | [11] |

| SI (Selectivity Index) | The ratio of CC₅₀ to IC₅₀ (CC₅₀/IC₅₀), indicating the compound's therapeutic window. | > 27.8 (Example) | [11] |

Table 1: Efficacy and Cytotoxicity Profile of this compound.

Experimental Protocols

For robust evaluation of an entry inhibitor like 3.3, a tiered approach is recommended. Initial high-throughput screening (HTS) is safely performed at BSL-2 using pseudovirus systems, followed by validation with more complex assays.[11][12]

Workflow for Pseudovirus-Based Efficacy Testing

The following diagram outlines the typical workflow for assessing an inhibitor using a LASV pseudovirus assay.

Protocol 1: LASV Pseudovirus Neutralization Assay (PVNA)

This assay measures the ability of Inhibitor 3.3 to block the entry of replication-incompetent virus particles expressing LASV GPC.[4][13] It is a safe and robust method suitable for BSL-2 laboratories.[11]

Materials:

-

Cell Line: HEK293T or Vero cells.

-

Plasmids:

-

Reagents: DMEM with 10% FBS, transfection reagent, luciferase assay substrate.

-

Equipment: 96-well white, clear-bottom plates; luminometer.

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the LASV GPC plasmid, packaging plasmid, and reporter transfer vector.

-

Incubate for 48-72 hours.

-

Harvest the supernatant containing the pseudovirus particles. Clarify by centrifugation and filter through a 0.45 µm filter. Titer the virus stock for optimal infective dose.[13]

-

-

Inhibition Assay:

-

Seed Vero or A549 cells at 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.[11]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the diluted compound. Include "cells only" (no virus) and "virus only" (no inhibitor) controls.

-

Incubate the plates for 1 hour at 37°C.[14]

-

Add the pre-titrated amount of LASV pseudovirus to each well (except "cells only" wells) at a multiplicity of infection (MOI) of approximately 0.01.[11]

-

Incubate for an additional 24 to 48 hours.[14]

-

-

Data Acquisition:

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.[11]

-

Calculate the percentage of inhibition for each concentration relative to the "virus only" control.

-

Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Cell Viability (Cytotoxicity) Assay

This assay is performed in parallel with the efficacy assay to ensure that the observed antiviral effect is not a result of the compound's toxicity to the host cells.[15]

Materials:

-

Cell Line: Same as used in the PVNA (e.g., Vero cells).

-

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent.

-

Equipment: 96-well plates, luminometer or plate reader.

Procedure:

-

Seed cells in a 96-well plate and treat with the same serial dilutions of Inhibitor 3.3 as used in the PVNA. Include "cells only" (no compound) controls.

-

Incubate the plate for the same duration as the main antiviral assay (e.g., 48 hours).

-

Add the CellTiter-Glo® reagent to each well or perform the MTT assay according to the manufacturer's instructions.

-

Measure luminescence or absorbance to determine the percentage of viable cells relative to the "cells only" control.

-

Plot the dose-response curve and determine the CC₅₀ value.

Protocol 3: Live Virus Plaque Reduction Neutralization Test (PRNT) - BSL-4

This is the gold-standard assay for confirming antiviral efficacy against authentic, replication-competent LASV.[16] This protocol must be performed exclusively in a BSL-4 facility.

Principle: The assay quantifies the concentration of an inhibitor required to reduce the number of plaques (zones of cell death) formed by live LASV in a confluent monolayer of susceptible cells, typically by 50% (PRNT₅₀).[17]

Brief Procedure:

-

A confluent monolayer of Vero E6 cells is prepared in 12-well or 24-well plates.[15]

-

Serial dilutions of Inhibitor 3.3 are pre-incubated with a standard amount of infectious LASV (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

-

The virus-inhibitor mixtures are added to the cell monolayers and allowed to adsorb for 1 hour.[15]

-

The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.[18]

-

Plates are incubated for 3-5 days until plaques are visible.[17]

-

Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.[19]

-

The PRNT₅₀ is calculated as the inhibitor concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.[20]

References

- 1. Pathogenicity and virulence mechanisms of Lassa virus and its animal modeling, diagnostic, prophylactic, and therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lassa virus glycoprotein complex review: insights into its unique fusion machinery - PMC [pmc.ncbi.nlm.nih.gov]